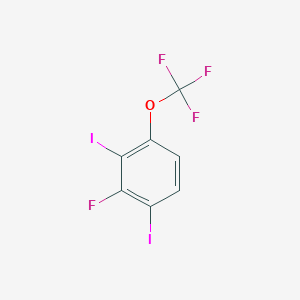
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on a benzene ring . The reaction typically requires reagents such as hydrogen fluoride/pyridine or tetrabutylammonium dihydrogen trifluoride . The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodine atoms can be reduced to form and other products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like or in solvents such as .
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroaniline derivatives , while oxidation reactions can produce fluorinated benzoic acids .
Aplicaciones Científicas De Investigación
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and stability , making it more effective in various applications .
Comparación Con Compuestos Similares
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
- 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Comparison: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms, which can be selectively substituted in various reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds that may have only one iodine atom or different substituents .
Propiedades
Fórmula molecular |
C7H2F4I2O |
|---|---|
Peso molecular |
431.89 g/mol |
Nombre IUPAC |
2-fluoro-1,3-diiodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H |
Clave InChI |
WFGOURJNLGCCGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


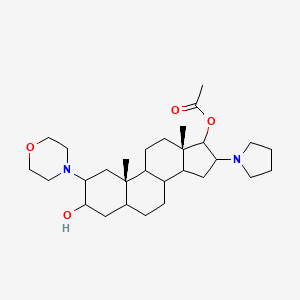

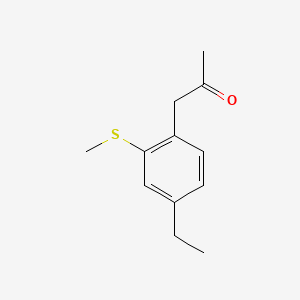
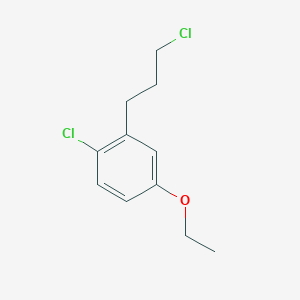
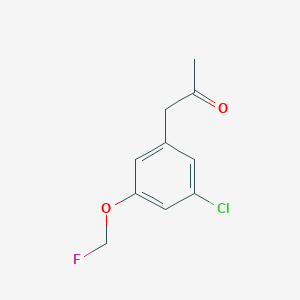
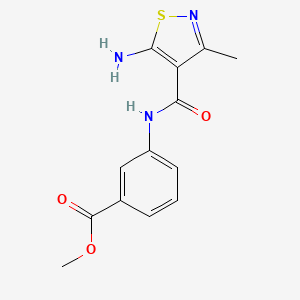
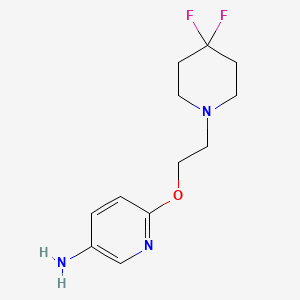

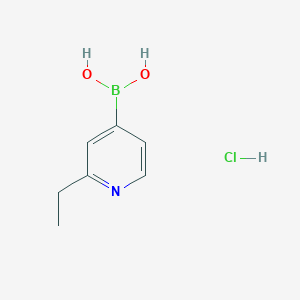
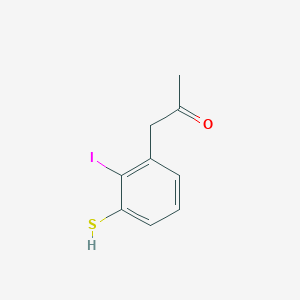
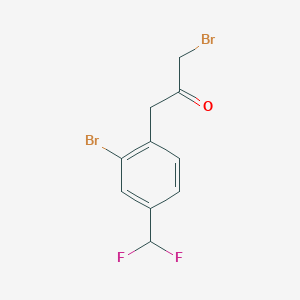
![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)

